molecular formula C9H7N3O4S2 B605515 5-(Pyridin-3-ylsulfonylamino)-1,3-thiazole-4-carboxylic acid CAS No. 1639972-90-9

5-(Pyridin-3-ylsulfonylamino)-1,3-thiazole-4-carboxylic acid

Cat. No. B605515
M. Wt: 285.292
InChI Key: OLGRJQGVXXCIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ANT431 is a novel metallo-β-lactamase inhibitor for the treatment of carbapenem-resistant enterobacteriaceae infections

Scientific Research Applications

Corrosion Inhibition

One application of thiazole based pyridine derivatives is in corrosion inhibition. A study investigated the corrosion inhibition performance of similar compounds on mild steel in acidic environments. These compounds were found to act as both anodic and cathodic inhibitors, with an emphasis on anodic inhibition. The research suggests that the inhibition efficiency is directly related to the concentration of the compound and inversely related to temperature. The study also explored the thermodynamic parameters for dissolution and adsorption processes related to these inhibitors (Chaitra et al., 2016).

Anticancer Potential

Another significant application is in the field of cancer research. Novel pyridine-thiazole hybrid molecules have been synthesized and shown to exhibit high antiproliferative activity against various types of tumor cell lines. Some of these compounds demonstrated selectivity for cancer cell lines, suggesting their potential as anticancer agents. The study highlighted the mechanisms of cytotoxic action and the effect of these compounds on DNA and nucleus morphology (Ivasechko et al., 2022).

Synthesis of Heterocyclic Compounds

Thiazole based pyridine derivatives also play a role in the synthesis of various heterocyclic compounds. Such compounds have been synthesized and evaluated for different applications, including antimicrobial activities. These studies have focused on creating novel compounds with potential biological activities, highlighting the versatility of thiazole-based pyridine derivatives in synthesizing diverse chemical structures (Patel, 2010).

Metal-Organic Frameworks

These derivatives are also explored in the creation of metal-organic frameworks. A study involving hydrothermal reactions with cadmium iodide and azaarylpyrazole carboxylic acids, including 5-(pyridine-3-yl)pyrazole-3-carboxylic acid, resulted in crystalline structures with different topologies. Such frameworks have potential applications in various fields, including catalysis and material science (Liu et al., 2013).

properties

CAS RN

1639972-90-9

Product Name

5-(Pyridin-3-ylsulfonylamino)-1,3-thiazole-4-carboxylic acid

Molecular Formula

C9H7N3O4S2

Molecular Weight

285.292

IUPAC Name

5-(Pyridine-3-sulfonamido)thiazole-4-carboxylic acid

InChI

InChI=1S/C9H7N3O4S2/c13-9(14)7-8(17-5-11-7)12-18(15,16)6-2-1-3-10-4-6/h1-5,12H,(H,13,14)

InChI Key

OLGRJQGVXXCIMN-UHFFFAOYSA-N

SMILES

O=C(C1=C(NS(=O)(C2=CC=CN=C2)=O)SC=N1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ANT431;  ANT 431;  ANT-431

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyridin-3-ylsulfonylamino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
5-(Pyridin-3-ylsulfonylamino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
5-(Pyridin-3-ylsulfonylamino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
5-(Pyridin-3-ylsulfonylamino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
5-(Pyridin-3-ylsulfonylamino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
5-(Pyridin-3-ylsulfonylamino)-1,3-thiazole-4-carboxylic acid

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